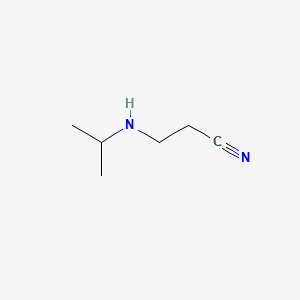
3,5-二甲基苄基溴
描述
科学研究应用
3,5-Dimethylbenzyl bromide is widely used in scientific research due to its versatility in organic synthesis . Some of its applications include:
作用机制
Target of Action
3,5-Dimethylbenzyl bromide is a chemical compound used in organic synthesis It’s known to be a useful building block in the synthesis of various organic compounds .
Mode of Action
The mode of action of 3,5-Dimethylbenzyl bromide is primarily through its reactivity as an alkylating agent. It can participate in nucleophilic substitution reactions, such as SN1 or SN2 mechanisms . In these reactions, the bromide ion is a good leaving group, which allows the benzyl carbon to form a bond with a nucleophile .
Biochemical Pathways
It’s used in the synthesis of various organic compounds, which may have diverse effects on different biochemical pathways .
Result of Action
As an alkylating agent, it has the potential to modify the structure of other molecules, which could have various effects at the molecular and cellular levels .
准备方法
Synthetic Routes and Reaction Conditions
3,5-Dimethylbenzyl bromide can be synthesized through the bromination of 3,5-dimethylbenzyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, 3,5-Dimethylbenzyl bromide is produced by the bromination of 3,5-dimethylbenzyl chloride using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) . This method allows for large-scale production with high yields.
化学反应分析
Types of Reactions
3,5-Dimethylbenzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group . It can also participate in other reactions such as oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH-), cyanide ions (CN-), and amines (RNH2).
Major Products Formed
Nucleophilic Substitution: The major products are substituted benzyl derivatives, depending on the nucleophile used.
Oxidation: The major product is 3,5-dimethylbenzoic acid.
Reduction: The major product is 3,5-dimethylbenzyl alcohol.
相似化合物的比较
Similar Compounds
- 4-Methylbenzyl bromide
- 3,5-Di-tert-butylbenzyl bromide
- 3,5-Dimethoxybenzyl bromide
- 4-tert-Butylbenzyl bromide
- 4-(Trifluoromethyl)benzyl bromide
Uniqueness
3,5-Dimethylbenzyl bromide is unique due to the presence of two methyl groups at the 3 and 5 positions on the benzene ring . This structural feature imparts specific chemical properties and reactivity patterns that distinguish it from other benzyl bromides . The presence of these methyl groups can influence the compound’s steric and electronic properties, making it a valuable reagent in organic synthesis .
属性
IUPAC Name |
1-(bromomethyl)-3,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-7-3-8(2)5-9(4-7)6-10/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDHXCVJGBTQMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181592 | |
| Record name | alpha-Bromomesitylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27129-86-8 | |
| Record name | alpha-Bromomesitylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027129868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Bromomesitylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dimethylbenzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3,5-dimethylbenzyl bromide in the synthesis of cyclopentadienyl nickel(II) NHC complexes?
A: 3,5-Dimethylbenzyl bromide acts as a quaternizing agent in the initial steps of synthesizing the target NHC complexes. It reacts with 1-{(ethoxycarbonyl)methyl}benzimidazole (1) to yield an ester-functionalized benzimidazolium salt. [, ] This salt then undergoes a subsequent reaction with nickelocene to form the desired cyclopentadienyl nickel(II) NHC complex.
Q2: Is there any spectroscopic data available to confirm the successful incorporation of the 3,5-dimethylbenzyl group into the final NHC complex?
A: While the provided abstracts don't explicitly mention specific spectroscopic data for the 3,5-dimethylbenzyl group, the synthesized complexes were characterized using NMR, IR, and elemental analysis techniques. [, ] These methods would confirm the presence and connectivity of the 3,5-dimethylbenzyl moiety within the final complex structure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















